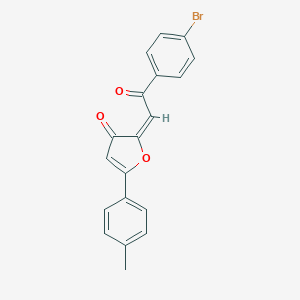
2-(2-(4-Bromophenyl)-2-oxoethylidene)-5-(4-methylphenyl)-3(2H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-Bromophenyl)-2-oxoethylidene)-5-(4-methylphenyl)-3(2H)-furanone, commonly known as BMF, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a furanone derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Wirkmechanismus
The exact mechanism of action of BMF is not fully understood, but it is believed to exert its biological effects through multiple pathways. BMF has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been shown to activate the AMPK pathway, which plays a crucial role in energy metabolism and cell survival. Additionally, BMF has been shown to induce cell cycle arrest and apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects:
BMF has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce inflammation, and exhibit antimicrobial activity. Additionally, BMF has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to activate the AMPK pathway, which plays a crucial role in energy metabolism and cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
BMF has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in the field of medicinal chemistry. Additionally, it exhibits a wide range of biological activities, making it a promising candidate for drug development. However, there are also some limitations to using BMF in lab experiments. Its exact mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological properties. Additionally, the synthesis method for BMF can be improved to increase the yield and purity of the compound.
Zukünftige Richtungen
There are several future directions for research on BMF. One area of interest is the development of BMF as a potential anti-cancer drug. Further studies are needed to elucidate the mechanism of action of BMF and to optimize its pharmacological properties. Additionally, the antimicrobial activity of BMF could be further explored for the development of new antibiotics. Finally, the potential use of BMF as an anti-inflammatory agent for the treatment of various inflammatory diseases, such as arthritis and colitis, could also be investigated.
Synthesemethoden
The synthesis of BMF involves the reaction of 4-bromobenzaldehyde and 4-methylphenylacetic acid in the presence of a catalyst, such as piperidine, to form the intermediate 2-(4-bromophenyl)-2-oxoacetic acid. This intermediate is then cyclized to form BMF under acidic conditions. The yield of BMF can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Wissenschaftliche Forschungsanwendungen
BMF has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and antimicrobial properties, making it a promising candidate for drug development. BMF has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has been found to inhibit cell proliferation and induce apoptosis. It has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models of arthritis and colitis. Additionally, BMF has exhibited antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
CAS-Nummer |
139292-29-8 |
|---|---|
Produktname |
2-(2-(4-Bromophenyl)-2-oxoethylidene)-5-(4-methylphenyl)-3(2H)-furanone |
Molekularformel |
C60H92N8O11 |
Molekulargewicht |
369.2 g/mol |
IUPAC-Name |
(2E)-2-[2-(4-bromophenyl)-2-oxoethylidene]-5-(4-methylphenyl)furan-3-one |
InChI |
InChI=1S/C19H13BrO3/c1-12-2-4-14(5-3-12)18-11-17(22)19(23-18)10-16(21)13-6-8-15(20)9-7-13/h2-11H,1H3/b19-10+ |
InChI-Schlüssel |
RWGQCWLSBQUBPK-VXLYETTFSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2=CC(=O)/C(=C\C(=O)C3=CC=C(C=C3)Br)/O2 |
SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C(=CC(=O)C3=CC=C(C=C3)Br)O2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C(=CC(=O)C3=CC=C(C=C3)Br)O2 |
Synonyme |
2-(2-(4-Bromophenyl)-2-oxoethylidene)-5-(4-methylphenyl)-3(2H)-furanon e |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B236282.png)
![N-{3-[(2-bromobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236291.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B236292.png)


![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B236312.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)


![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236322.png)